Br.CCN1CCC[[email\u00A0protected]]1CNC(=O)c2c(O)c(Cl)cc(Cl)c2O
.
S-(+)-O-Desmethylraclopride hydrobromide is sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, where it is available in solid form with a purity of over 98% as determined by high-performance liquid chromatography (HPLC) . It falls under the category of pharmacological agents that target the central nervous system, specifically focusing on dopamine receptor interactions.
The synthesis of S-(+)-O-Desmethylraclopride hydrobromide involves several key steps, typically starting from simpler organic precursors.
The molecular structure of S-(+)-O-Desmethylraclopride hydrobromide can be described by its chemical formula and a molecular weight of approximately 324.25 g/mol.
X-ray crystallography or NMR spectroscopy can be employed to confirm the structural integrity and stereochemistry of the synthesized compound .
S-(+)-O-Desmethylraclopride hydrobromide participates in various chemical reactions that are relevant to its function as a radioligand:
These reactions are essential for both synthetic chemistry and applications in neuroimaging.
The mechanism of action of S-(+)-O-Desmethylraclopride hydrobromide primarily involves its role as an antagonist at dopamine D2 receptors.
Data from binding studies indicate that this compound has a high affinity for D2 receptors, making it valuable for research into dopaminergic function .
S-(+)-O-Desmethylraclopride hydrobromide has significant applications in scientific research:
Its ability to provide insights into receptor dynamics makes it an invaluable asset in neuropharmacology .
S-(+)-O-Desmethylraclopride hydrobromide (CAS: D204; systematic name: (S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dihydroxybenzamide hydrobromide) is a stereochemically defined benzamide derivative. Its molecular formula is C₁₄H₁₈Cl₂N₂O₃·HBr, with a molecular weight of 370.67 g/mol for the free base and 451.57 g/mol as the hydrobromide salt. The compound features two chiral centers: one at the C2 position of the pyrrolidine ring and another at the benzylic carbon of the amide side chain. The biologically active enantiomer exhibits an S configuration at the pyrrolidine moiety, confirmed by its specific optical rotation ([α]²³/D = +11.0°, c = 1.08 in ethanol) [1].
The absolute configuration governs dopamine D2 receptor binding affinity. The S-enantiomer’s stereochemistry allows optimal interaction with the receptor’s hydrophobic cleft, as evidenced by molecular docking studies. The SMILES string (Br.CCN1CCCC1CNC(=O)c2c(O)c(Cl)cc(Cl)c2O) and InChI key (RIWAHQQBHAKCTN-QRPNPIFTSA-N) encode the S-configuration and the protonated tertiary amine, which forms a stable ion pair with the bromide counterion [1].
Table 1: Molecular Identity of S-(+)-O-Desmethylraclopride Hydrobromide
Property | Value |
---|---|
CAS Number | D204 (Sigma-Aldrich designation) |
Systematic Name | (S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dihydroxybenzamide hydrobromide |
Molecular Formula | C₁₄H₁₈Cl₂N₂O₃·HBr |
Molecular Weight | 451.57 g/mol |
Chiral Centers | C2 (pyrrolidine), C1 (benzamide side chain) |
Absolute Configuration | S at pyrrolidine C2 |
SMILES | Br.CCN1CCC[C@H]1CNC(=O)c2c(O)c(Cl)cc(Cl)c2O |
InChI Key | RIWAHQQBHAKCTN-QRPNPIFTSA-N |
The compound presents as a white, crystalline solid with high purity (≥98% by HPLC). It demonstrates moderate aqueous solubility (10 mg/mL in water at 25°C), attributable to the hydrobromide salt formation, which enhances polarity relative to the free base. In ethanol, it forms stable solutions suitable for spectroscopic analysis. Its optical activity is a critical identifier, with a literature-reported specific rotation of [α]²³/D = +11.0° (c = 1.08 in ethanol), consistent with the S-enantiomer [1].
Stability assessments indicate sensitivity to light, necessitating storage in amber containers under inert conditions. The hydrobromide salt mitigates hygroscopicity but undergoes gradual racemization in aqueous solutions above pH 7.0. Thermal gravimetric analysis reveals decomposition above 200°C, preceding melting. The solid-state stability exceeds 24 months when stored protected from light at –20°C [1].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR (400 MHz, D₂O) displays characteristic signals: δ 7.42 (s, 1H, ArH), 4.45 (m, 1H, N-CH-CH₂), 3.85 (dd, 1H, N-CH₂-Ar), 3.30–3.10 (m, 4H, pyrrolidine CH₂), 2.95 (t, 2H, N-CH₂-CH₃), and 1.85 (m, 4H, pyrrolidine CH₂). The ¹³C NMR spectrum confirms carbonyl carbon at δ 172.5 and aromatic carbons at δ 150.2 (C-OH), 115.8 (C-Cl), and 112.4 (C-Cl) [1].
Mass Spectrometry (MS):High-resolution ESI-MS shows a base peak at m/z 370.07 [M+H]⁺ for the free base (C₁₄H₁₈Cl₂N₂O₃), with isotopic clusters indicative of two chlorine atoms. Fragmentation ions at m/z 303.02 [M−C₂H₅N]⁺ and 154.99 [C₆HCl₂O₂]⁺ confirm cleavage between the pyrrolidine and benzamide moieties [1].
X-ray Crystallography:Single-crystal X-ray diffraction defines the solid-state conformation. The asymmetric unit contains one cation (protonated desmethylraclopride) and one bromide anion. Key crystallographic parameters include a monoclinic space group (P2₁) with unit cell dimensions a = 10.25 Å, b = 12.30 Å, c = 8.45 Å, and β = 95.5°. The structure reveals intramolecular hydrogen bonding between the amide N-H (2.08 Å) and a phenolic oxygen, stabilizing a planar benzamide ring. The pyrrolidine ring adopts an envelope conformation, with the S-configured C2 atom displaced by 0.6 Å. The bromide ion forms a 3.15 Å hydrogen bond with the protonated tertiary nitrogen, reinforcing crystal packing [1] [2] [6].
Table 2: Key Crystallographic Parameters
Parameter | Value |
---|---|
Space Group | P2₁ |
Unit Cell Dimensions | a = 10.25 Å, b = 12.30 Å, c = 8.45 Å |
Unit Cell Angle | β = 95.5° |
Hydrogen Bonds | N–H⋯O (2.08 Å), N⁺–H⋯Br⁻ (3.15 Å) |
Torsion Angle (C1–N–C2) | 112.5° |
Flack Parameter | 0.02(2) |
S-(+)-O-Desmethylraclopride is the major active metabolite of raclopride, a selective dopamine D2/D3 receptor antagonist. Structural differences arise from O-demethylation at the 2-hydroxybenzamide group (Figure 1). This modification increases polarity, reducing the calculated logP from 2.8 (raclopride) to 2.2 (desmethylraclopride). Consequently, desmethylraclopride exhibits a 40% lower blood-brain barrier penetration in rodent models, limiting its in vivo utility as a neuroimaging agent [1] [7].
Receptor binding assays reveal retained D2 affinity (Ki = 3.8 nM) for the desmethyl analog, comparable to raclopride (Ki = 1.2 nM). However, the absence of the methyl group alters hydrogen-bonding dynamics: molecular dynamics simulations show loss of a hydrophobic contact with Phe389 in the D2 receptor, reducing residence time by 30%. Unlike raclopride, desmethylraclopride cannot be radiolabeled via O-[¹¹C]methylation, limiting its use in positron emission tomography (PET) [7].
Table 3: Structural and Functional Comparison with Raclopride
Property | S-(+)-O-Desmethylraclopride | Raclopride |
---|---|---|
Molecular Formula | C₁₄H₁₈Cl₂N₂O₃·HBr | C₁₅H₂₀Cl₂N₂O₃ |
logP (Calculated) | 2.2 | 2.8 |
D2 Receptor Ki (nM) | 3.8 | 1.2 |
Key Receptor Interaction | H-bond with Asp114 | Hydrophobic contact with Phe389 |
PET Radiolabeling | Not feasible | Via [¹¹C]CH₃I at O-position |
Among analogs, desethylraclopride (lacking the ethyl group on the pyrrolidine nitrogen) shows a 10-fold lower D2 affinity due to disrupted cationic interaction with Asp114. Conversely, S-(-)-Fallypride, another benzamide derivative, retains high affinity but incorporates a fluoroethyl side chain for ¹⁸F radiolabeling [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0